![molecular formula C7H8F3N3 B2740076 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine CAS No. 1696275-78-1](/img/structure/B2740076.png)
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, commonly known as TFMP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMP is a five-membered imidazole ring fused with a six-membered pyrimidine ring, with a trifluoromethyl group attached at the seventh position of the imidazole ring.
Scientific Research Applications
Agrochemicals and Crop Protection
Pharmaceuticals and Veterinary Products
Selective ERβ Antagonist in Cancer Research
- Effect : It significantly enhances cell growth in ovarian cancer cell lines expressing both ERα and ERβ receptors .
Antifungal Activity
Cytotoxicity Studies
Chemical Intermediates
Mechanism of Action
Target of Action
The primary target of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is the ubiquitin-specific protease 7 (USP7) according to molecular docking results . USP7 is a key regulator of several cellular processes, including cell proliferation and apoptosis, making it a potential target for anti-tumor drugs .
Mode of Action
The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the protease . This interaction likely inhibits the function of USP7, leading to changes in cellular processes such as cell proliferation .
Pharmacokinetics
The trifluoromethyl group is known to modulate the properties of bioactive molecules , which could potentially impact the compound’s bioavailability.
Result of Action
The compound has demonstrated anti-proliferative activity against human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . In particular, it has shown good selectivity for PC-3 cells, with its anti-proliferative activity being significantly better than that of the positive control 5-fluorouracil .
properties
IUPAC Name |
7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h2,4-5H,1,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWCDOCHIGQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2NC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
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